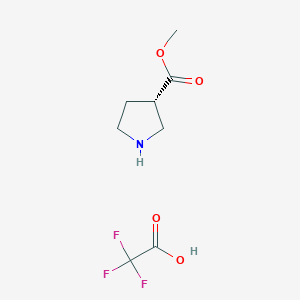
(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate
Übersicht
Beschreibung
(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate (MPC-TFA) is an organic compound belonging to the class of carboxylates. It is a highly versatile compound that has been used in a variety of scientific applications ranging from drug development to biochemistry. It is a chiral compound, meaning that it has two non-superimposable mirror images. This property makes it an attractive compound for use in various scientific applications.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate shows promising applications in the field of organic synthesis and catalysis. For instance, it catalyzes the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, exhibiting excellent regio- and enantioselectivity, where the silyl group plays a crucial role in regioselection and substrate reactivity (Chowdhury & Ghosh, 2009). Moreover, this compound is part of a catalyst system that effectively mediates enantioselective intramolecular aldol reactions, allowing the formation of complex bicyclo[4.3.0]nonane derivatives (Hayashi et al., 2007).
Crystal Morphology and Emission Behavior
The compound is also involved in molecular processes adjusting crystal morphology and emission behavior. Specifically, trifluoroacetic acid (TFA) drives molecular rearrangement for synergistically adjusting these properties, as observed in certain molecular models. The introduction of TFA leads to changes in molecular packing modes, indicating its role in such structural transformations (Ye et al., 2021).
Organic Fluorophore Applications
Notably, the compound finds use in the design and synthesis of organic fluorophores. The trifluoroacetate ion plays a significant role in adjusting the emission properties and crystal morphology of organic fluorophores, as seen in structural analyses revealing differences in molecular packing and interactions (Ye et al., 2021).
Protection and Catalysis in Organic Synthesis
Additionally, it serves as an efficient and reusable catalyst in the N-tert-butoxycarbonylation of amines, highlighting its potential in green and efficient methodologies for organic synthesis. Its role in promoting clean reactions, short reaction times, and high yields emphasizes its significance in catalytic processes (Karimian & Tajik, 2014).
Eigenschaften
IUPAC Name |
methyl (3S)-pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)5-2-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZSGCGCUBPXBR-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



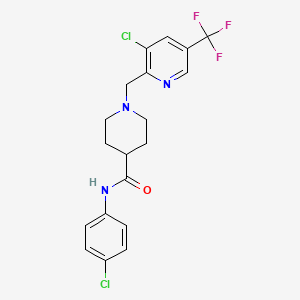
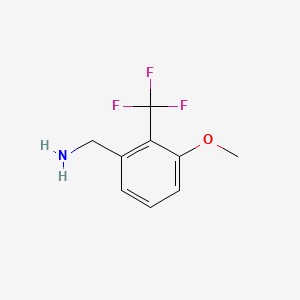
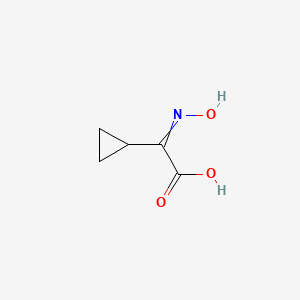
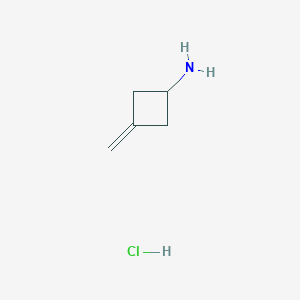
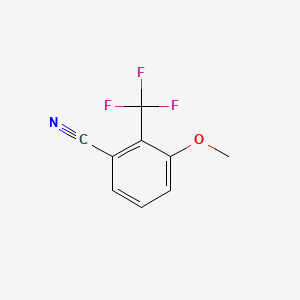
![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)
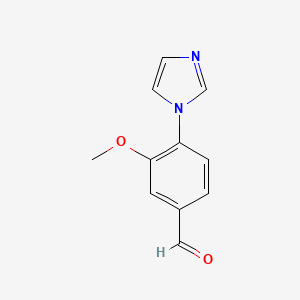
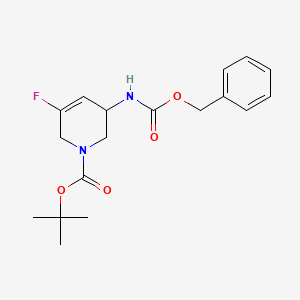
![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)
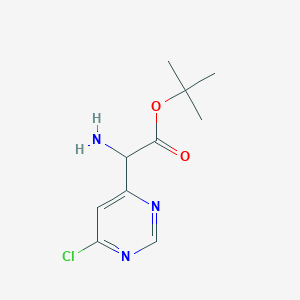
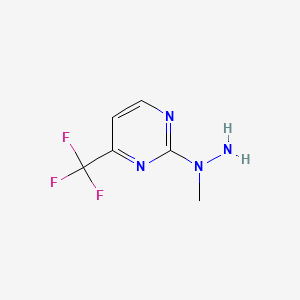
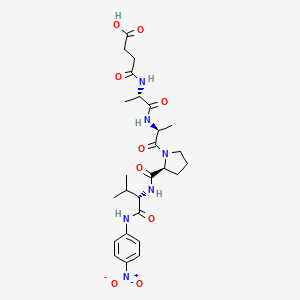
![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)